2-(2-Pyridyl)thiazolidine-4-carboxylic acid methyl ester
CAS No.: 180724-64-5
Cat. No.: VC4366927
Molecular Formula: C10H12N2O2S
Molecular Weight: 224.28
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 180724-64-5 |
|---|---|
| Molecular Formula | C10H12N2O2S |
| Molecular Weight | 224.28 |
| IUPAC Name | methyl 2-pyridin-2-yl-1,3-thiazolidine-4-carboxylate |
| Standard InChI | InChI=1S/C10H12N2O2S/c1-14-10(13)8-6-15-9(12-8)7-4-2-3-5-11-7/h2-5,8-9,12H,6H2,1H3 |
| Standard InChI Key | XAXNYUYIHMZEAH-UHFFFAOYSA-N |
| SMILES | COC(=O)C1CSC(N1)C2=CC=CC=N2 |
Introduction
Chemical Structure and Molecular Configuration
Core Thiazolidine Scaffold
The thiazolidine ring is a saturated five-membered heterocycle comprising three carbon atoms, one sulfur atom, and one nitrogen atom. In 2-(2-pyridyl)thiazolidine-4-carboxylic acid methyl ester, the C2 position is substituted with a 2-pyridyl group, while the C4 position hosts a carboxylic acid methyl ester (Fig. 1). The pyridyl group introduces aromaticity and potential coordination sites, which may influence the compound’s electronic distribution and intermolecular interactions .
Table 1: Key Structural Features
| Position | Substituent | Functional Impact |
|---|---|---|
| C2 | 2-Pyridyl group | Aromaticity, Lewis basicity, π-π stacking |
| C4 | Methyl ester | Hydrophobicity, metabolic stability |
| N1 | Secondary amine | Hydrogen bonding, zwitterionic potential |
The methyl ester at C4 enhances lipid solubility compared to the free carboxylic acid, potentially improving membrane permeability .
Synthesis and Reaction Pathways
General Synthetic Strategy
The synthesis of 2-(2-pyridyl)thiazolidine-4-carboxylic acid methyl ester likely follows established protocols for thiazolidine formation, involving:
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Condensation: Reaction of 2-pyridinecarboxaldehyde with cysteine or a cysteine analog (e.g., D-penicillamine) under acidic or neutral conditions to form the thiazolidine ring .
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Esterification: Subsequent treatment with methanol in the presence of a catalyst (e.g., HCl or H2SO4) to convert the carboxylic acid to the methyl ester .
Reaction Scheme:
Challenges in Synthesis
Steric hindrance from the 2-pyridyl group may slow ring closure, necessitating prolonged reaction times or elevated temperatures. The secondary amine at N1 can undergo unintended protonation or oxidation, requiring inert atmospheres or reducing agents .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, D2O):
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δ 8.50–8.45 (m, 1H, Py-H6): Pyridyl proton adjacent to nitrogen.
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δ 7.80–7.70 (m, 2H, Py-H3/H4): Aromatic protons in meta and para positions.
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δ 4.30–4.20 (m, 1H, C4-H): Methine proton adjacent to the ester group.
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δ 3.70 (s, 3H, OCH3): Methyl ester resonance.
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δ 3.10–2.90 (m, 2H, C5-H2): Methylene protons adjacent to sulfur .
13C NMR (100 MHz, CDCl3):
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δ 172.5 (C=O, ester): Carbonyl carbon of the methyl ester.
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δ 149.8–124.6 (Py-C): Aromatic carbons of the pyridyl group.
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δ 68.2 (C4): Quaternary carbon bearing the ester.
Infrared (IR) Spectroscopy
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ν 1740 cm⁻¹: Strong absorption for the ester carbonyl (C=O).
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ν 1590–1450 cm⁻¹: Aromatic C=C stretching of the pyridyl ring.
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the ester group; limited solubility in water.
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Stability: Susceptible to hydrolysis in alkaline conditions, reverting to the carboxylic acid. The thiazolidine ring remains intact in acidic media (pH < 4) .
Ionization Behavior
The secondary amine (N1) can protonate in acidic environments (pKa ≈ 7.5), forming a zwitterion with the deprotonated carboxylic acid (pKa ≈ 3.2). The methyl ester group prevents full zwitterionic stabilization, enhancing lipid solubility .
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